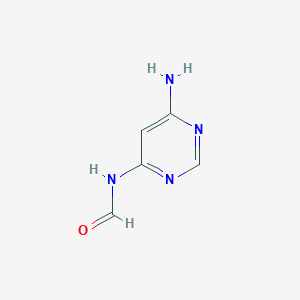

N-(6-aminopyrimidin-4-yl)formamide

Description

Structure

3D Structure

Properties

CAS No. |

89463-72-9 |

|---|---|

Molecular Formula |

C5H6N4O |

Molecular Weight |

138.13 g/mol |

IUPAC Name |

N-(6-aminopyrimidin-4-yl)formamide |

InChI |

InChI=1S/C5H6N4O/c6-4-1-5(9-3-10)8-2-7-4/h1-3H,(H3,6,7,8,9,10) |

InChI Key |

KUHOEWLBULVHAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN=C1NC=O)N |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for N 6 Aminopyrimidin 4 Yl Formamide and Its Structural Analogs

Retrosynthetic Analysis of the N-(6-aminopyrimidin-4-yl)formamide Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The most apparent disconnection is at the formamide (B127407) C-N bond, leading back to 4,6-diaminopyrimidine (B116622) and a formylating agent. This approach focuses on the late-stage introduction of the formyl group onto a pre-existing diaminopyrimidine scaffold.

Alternatively, disconnection of the pyrimidine (B1678525) ring itself suggests a convergent synthesis. This could involve the reaction of a three-carbon component with a source of the two nitrogen atoms, such as formamidine (B1211174) or urea, in a cyclization reaction to construct the heterocyclic core. mdpi.com Another possibility is the disconnection of one of the C-N bonds within the pyrimidine ring, which points towards strategies involving functional group interconversions on a partially formed pyrimidine ring.

Classical Synthetic Approaches to Pyrimidinylformamides

Traditional methods for synthesizing pyrimidinylformamides have laid the groundwork for many of the synthetic routes still in use today. These approaches can be broadly categorized into direct formylation, cyclization reactions, and functional group interconversions.

Direct Formylation Strategies

The most direct route to this compound involves the formylation of 4,6-diaminopyrimidine. Various formylating agents can be employed for this transformation. A common method involves heating the diamine with formic acid. google.com An improved method for the formylation of 4,5-diaminouracil, a related pyrimidine, utilizes aqueous formic acid in the presence of an inert gas and nascent hydrogen, achieving high yields. google.com This suggests that similar conditions could be optimized for the formylation of 4,6-diaminopyrimidine.

Another approach is the use of formamide itself as the formylating agent, often at elevated temperatures. researchgate.netyoutube.com This method is straightforward but may require forcing conditions. More reactive formylating agents, such as acetic formic anhydride, prepared in situ from formic acid and acetic anhydride, can also be effective.

| Formylating Agent | Conditions | Advantages | Disadvantages |

| Formic Acid | Heating | Readily available, simple procedure | May require high temperatures and long reaction times |

| Formamide | High temperature | Inexpensive | Can require harsh conditions |

| Acetic Formic Anhydride | In situ generation | More reactive than formic acid | Requires preparation of the reagent |

Cyclization Reactions for Pyrimidine Ring Formation

The construction of the pyrimidine ring through cyclization is a versatile strategy that allows for the introduction of various substituents. mdpi.com A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of this compound, this would conceptually involve a precursor that already contains the formamide moiety or a group that can be readily converted to it.

For instance, the reaction of malononitrile (B47326) with formamide can lead to the formation of a pyrimidine ring. researchgate.net Similarly, the cyclization of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, provides an efficient route to pyrimidines. organic-chemistry.org These methods highlight the diversity of starting materials that can be utilized to build the pyrimidine core. The use of multicomponent reactions, where three or more starting materials combine in a single pot to form the pyrimidine ring, has also gained prominence. mdpi.com

Functional Group Interconversions on Pre-formed Pyrimidine Rings

This strategy involves the synthesis of a pyrimidine ring with precursor functional groups that can be subsequently converted to the desired amino and formamido groups. For example, a pyrimidine with a nitro or cyano group can be reduced to an amino group. Similarly, a hydroxyl group on the pyrimidine ring can be converted to an amino group through a multi-step sequence, often involving chlorination followed by amination. wur.nl

The interconversion of functional groups is a common process in pyrimidine chemistry. umich.edu For instance, the amination of a pyrimidine carbonyl group at position 4 can be achieved, although it often requires activation of the carbonyl group first. umich.edu The direct conversion of a pyrimidine ring carbon to a functional group, such as hydroxymethylation, has also been described, which can then be oxidized to a formyl group. capes.gov.br

Modern Synthetic Methodologies and Innovations

Recent advances in organic synthesis have introduced more efficient and selective methods for the preparation of substituted pyrimidines.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyrimidines. nih.govresearchgate.net These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.

Copper-catalyzed reactions have been particularly well-explored for pyrimidine synthesis. For example, a copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diversely functionalized pyrimidines under basic conditions. organic-chemistry.org Ruthenium-catalyzed multicomponent tandem synthesis has been reported for the preparation of 2-(N-alkylamino)pyrimidines from guanidine (B92328) salts and alcohols. mdpi.com While not directly yielding this compound, these methods demonstrate the potential of transition metal catalysis for constructing the pyrimidine core, which could then be further functionalized.

A significant development is the transition-metal-free synthesis of pyrimidines from aromatic ketones, aldehydes, and ammonium (B1175870) salts, where the selectivity towards pyrimidines over pyridines is controlled by a catalytic amount of NaIO4. rsc.org This approach offers a greener alternative to traditional methods.

Furthermore, recent research has focused on the direct C-H functionalization of the pyrimidine ring. nih.gov While the primary focus has been on C2-amination, the development of site-selective functionalization methods could potentially be adapted for the introduction of a formamido group or its precursor at the C4 position. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Copper | Cyclization of ketones and nitriles | Economical, broad substrate scope organic-chemistry.org |

| Ruthenium | Multicomponent tandem synthesis | Access to 2-(N-alkylamino)pyrimidines mdpi.com |

| NaIO4 (catalytic) | Transition-metal-free cyclization | Selective formation of pyrimidines rsc.org |

Green Chemistry Approaches and Sustainable Synthetic Procedures

Traditional methods for synthesizing pyrimidine derivatives often involve hazardous solvents and toxic reagents, posing environmental and health risks. rasayanjournal.co.in In response, green chemistry principles have been increasingly applied to develop safer and more sustainable synthetic routes. These methods aim to increase yields, reduce environmental impact, shorten reaction times, and simplify workup procedures. rasayanjournal.co.in

Microwave and Ultrasonic Irradiation Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering advantages such as rapid reaction rates, higher yields, and the ability to perform reactions under milder conditions. rasayanjournal.co.inunito.it This technique has been successfully applied to the synthesis of various pyrimidine derivatives. nanobioletters.com For instance, a novel approach for synthesizing 2-amino-4,6-diaryl pyrimidines involves the use of ultrasound for solvation followed by microwave irradiation for the heterocyclization reaction, resulting in good yields in a short time. researchgate.net

Ultrasonic irradiation is another green technique that promotes chemical reactions through acoustic cavitation. unito.it This method has been used for the synthesis of 2-aminopyrimidines, offering shorter reaction times compared to conventional heating methods. nih.govnih.gov The combination of microwave and ultrasound irradiation has also been explored, demonstrating synergistic effects that lead to faster and more selective transformations. unito.it

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of 2-Aminopyrimidines

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Long | 54-78% | nih.gov |

| Ultrasonic Irradiation | < 1 hour | Increased | nih.gov |

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green chemistry. jmaterenvironsci.com These methods minimize waste and the use of hazardous substances. rasayanjournal.co.inacs.org Several approaches have been developed for the synthesis of pyrimidine derivatives under these conditions.

One notable example is the synthesis of tri- and tetrasubstituted pyrimidines through the [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals under catalyst- and solvent-free conditions. mdpi.com Additionally, a facile metal-free synthesis of multi-substituted pyrimidines has been reported using amidines and α,β-unsaturated ketones, which involves a [3+3] annulation followed by visible-light-enabled photo-oxidation. rsc.org This method avoids the need for transition-metal catalysts and strong bases. rsc.org

Solvent-free synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives has also been achieved using chitosan (B1678972) as a reusable and efficient heterogeneous catalyst. rsc.org Furthermore, the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) without any solvent or catalyst has been shown to produce 2-aminopyrimidine (B69317) derivatives in good to excellent yields. nih.gov

Flow Chemistry and Continuous Synthesis Methods for Scale-Up in Research

Flow chemistry has gained significant traction in pharmaceutical research as it allows for the rapid and efficient synthesis and scale-up of compounds. d-nb.info This technology offers precise control over reaction parameters, leading to improved yields and purity. acs.orgresearchgate.net

The synthesis of fused pyrimidinone and quinolone derivatives has been achieved in minutes with high yields using an automated high-temperature and high-pressure continuous flow reactor. acs.org This method is highly amenable for rapid heterocycle synthesis and scaling up production. acs.org Another example is the two-step tandem synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors, which avoids the need to isolate and purify intermediates. researchgate.net

Flow chemistry has also been utilized for the regioselective synthesis of 3-aminoimidazo[1,2-α]pyrimidines, demonstrating improved regioselectivity and a significant reduction in reaction time compared to batch conditions. vapourtec.com The application of flow processing with high pressure allows for the use of low-boiling point solvents, which can lead to higher yields compared to corresponding batch reactions. researchgate.net

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents. nih.gov General methodologies for synthesizing substituted pyrimidines include the condensation of moieties with the desired substituents and the replacement of a substituent on the pyrimidine ring with an amino group. nih.gov

Strategies for Introducing Diverse Substituents onto the Pyrimidine Ring

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules. researchgate.netfrontiersin.org This approach has been applied to the synthesis of pyrimidine-embedded polyheterocycles. researchgate.net One strategy involves a silver- or iodine-mediated tandem cyclization of ortho-alkynylpyrimidine carbaldehydes to generate different core skeletons. researchgate.net

Another approach to introduce diversity is through multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. jmaterenvironsci.com For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride using magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions has been used to synthesize pyrimidine-5-carbonitrile derivatives. growingscience.com

The introduction of substituents can also be achieved through functional group interconversions. For example, the carbonyl group at position-4 of the pyrimidine ring can be activated or replaced to allow for further modification. umich.edu

Derivatization of the Formamide Moiety

The formamide moiety of this compound is a key site for derivatization to create novel analogs. A process for the preparation of N-(amino-4,6-dihalopyrimidine)-formamides involves the reaction of a 2,5-diamino-4,6-dihalopyrimidine with formic acid. google.com

The synthesis of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives has been achieved by linking a terminal sulfonamide moiety to the pyrimidine ring via an ethylamine (B1201723) or propylamine (B44156) bridge. nih.gov This was accomplished by first synthesizing the key intermediate 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole and then coupling it with the appropriate terminal side chain. nih.gov

Furthermore, the prebiotic formation of pyrimidine bases from formamide has been studied, suggesting various radical reaction pathways that could be relevant for understanding the derivatization of the formamide group. nih.gov

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is essential for screening and identifying new drug candidates. For this compound and its structural analogs, both solid-phase and solution-phase parallel synthesis techniques have been adapted to generate extensive libraries of substituted pyrimidines.

A notable strategy involves the parallel synthesis of 4-alkoxy-substituted pyrimidines, which can be performed on both solid supports and in solution, making it suitable for automated systems. acs.orgacs.org This method often utilizes a thioether linkage at the 2-position of the pyrimidine ring, which serves a dual purpose. It directs the regioselective O-alkylation at the 4-position and acts as a stable attachment point to a solid support. This linkage can be later activated to the corresponding sulfone, allowing for further diversification through nucleophilic substitution. acs.org

Solid-phase synthesis has also been effectively employed to create libraries of N-(pyrimidin-2-yl)amino acid amides. psu.edu In a typical sequence, protected amino acids are immobilized on a Rink amide resin. Following deprotection, the free amino group reacts with a 2-fluoropyrimidine (B1295296) derivative. The final products are then cleaved from the resin, yielding a library of compounds with variations in the amino acid and pyrimidine substituents. psu.edu These methods highlight the adaptability of combinatorial techniques to generate a wide array of structural analogs of this compound for biological evaluation.

Table 1: Combinatorial Approaches for Pyrimidine Analog Libraries

| Methodology | Key Features | Potential for Analog Generation | Reference |

| Solution- and Solid-Phase Parallel Synthesis | Adaptable to automated systems; Utilizes a thioether linkage for regioselective functionalization and solid-phase attachment. | Generation of diverse 2,6-disubstituted-4-alkoxypyrimidine analogs. | acs.orgacs.org |

| Solid-Phase Synthesis of N-(pyrimidin-2-yl)amino acid amides | Employs Rink amide resin for immobilization; Allows for variation in amino acid and pyrimidine moieties. | Creation of libraries with diverse side chains analogous to the formamide group. | psu.edu |

Isotopic Labeling Strategies for Mechanistic and Tracing Studies

Isotopic labeling is an indispensable tool for elucidating the metabolic fate, mechanism of action, and in vivo distribution of drug candidates. For this compound and its analogs, various stable and radioactive isotopes can be incorporated to facilitate these studies.

Stable Isotope Labeling:

The incorporation of stable isotopes such as ¹³C and ¹⁵N is particularly valuable for mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. A common strategy for introducing ¹⁵N into heterocyclic cores like pyrimidine involves the use of ¹⁵N-labeled precursors. For instance, [¹⁵N]-formamide can be utilized in the total synthesis of [¹⁵N]-labeled C6-substituted purines, a strategy that could be adapted for the formamide group of the target compound. researchgate.net Similarly, ¹⁵N-labeled ammonia (B1221849) or its salts can be used in ring-forming reactions to incorporate the isotope into the pyrimidine ring itself. nih.gov

The synthesis of tripeptides labeled with both ¹³C and ¹⁵N has been demonstrated using solid-phase peptide synthesis, where labeled amino acid precursors are sequentially coupled to a solid support. beilstein-journals.org This approach could be conceptually applied to build labeled analogs of this compound.

Radioisotopic Labeling:

For in vivo tracing studies, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), radioisotopes are employed. The choice of radioisotope depends on its half-life and the biological process being studied. Short-lived isotopes like fluorine-18 (B77423) (¹⁸F) are often used for PET imaging. The labeling of a molecule like crizotinib, which also contains a substituted pyrimidine ring, with ¹⁸F has been successfully achieved for in vivo imaging, demonstrating the feasibility of such approaches for complex heterocyclic molecules. nih.gov

Longer-lived isotopes such as iodine-124 (¹²⁴I) can also be used for PET imaging, particularly for tracking the distribution of large biomolecules over extended periods. mdpi.com Direct radioiodination methods typically target tyrosine or histidine residues, but indirect methods using bifunctional chelating agents can be employed for molecules lacking these functionalities. mdpi.com The direct labeling of cells with radiotracers is another strategy for tracking their in vivo distribution. nih.gov

Table 2: Isotopic Labeling Strategies for Pyrimidine Derivatives

| Isotope | Labeling Approach | Application | Reference |

| ¹⁵N | Use of [¹⁵N]-formamide or [¹⁵N]-ammonia in synthesis. | Mechanistic studies via NMR and mass spectrometry. | researchgate.netnih.gov |

| ¹³C/¹⁵N | Sequential coupling of labeled precursors on a solid support. | Detailed structural and mechanistic analysis. | beilstein-journals.org |

| ¹⁸F | Two-step radiolabeling process using a precursor. | In vivo PET imaging to study drug distribution. | nih.gov |

| ¹²⁴I | Direct or indirect radioiodination methods. | In vivo PET imaging for long-term tracking. | mdpi.com |

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of N 6 Aminopyrimidin 4 Yl Formamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like N-(6-aminopyrimidin-4-yl)formamide, a suite of 1D and 2D NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Based on the analysis of structurally similar compounds, such as 2-(heptylthio)pyrimidine-4,6-diamine, the predicted ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆ are presented below. mdpi.com The substitution of an amino group with a more electron-withdrawing formamide (B127407) group is expected to deshield the adjacent C4, C5, and H5 positions.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|---|

| 2 | C | - | ~161.5 | Quaternary carbon |

| 4 | C | - | ~160.0 | Quaternary carbon, downfield due to -NHCHO |

| 5 | C-H | ~6.5 - 7.0 (s, 1H) | ~85.0 | Proton shift is significantly downfield compared to analogues due to adjacent formamide. |

| 6 | C | - | ~162.0 | Quaternary carbon |

| NH₂ (at C6) | NH₂ | ~6.5 (br s, 2H) | - | Broad singlet, exchangeable with D₂O |

| NH (at C4) | NH | ~9.5 - 10.5 (br s, 1H) | - | Amide proton, broad, exchangeable with D₂O |

| CHO | C=O | ~8.2 (s, 1H) | ~165.0 | Formyl proton and carbonyl carbon |

To confirm the assignments predicted above and establish the molecule's connectivity, a series of two-dimensional (2D) NMR experiments are essential. acs.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, no significant ¹H-¹H couplings are expected for the ring or formyl protons, as they are separated by more than three bonds. However, a COSY spectrum would confirm the lack of correlation between the singlets assigned to H5, the NH protons, and the formyl proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal direct, one-bond correlations between protons and the carbons they are attached to. The HSQC spectrum would be expected to show a clear cross-peak connecting the proton at δ ~6.5-7.0 ppm to the carbon at δ ~85.0 ppm (C5), and another cross-peak between the formyl proton at δ ~8.2 ppm and the formyl carbon at δ ~165.0 ppm.

The H5 proton (δ ~6.5-7.0) would show correlations to the quaternary carbons C4 (δ ~160.0) and C6 (δ ~162.0).

The formyl proton (δ ~8.2) would correlate to the C4 carbon (δ ~160.0), confirming the attachment of the formamide group at the C4 position.

The amide NH proton (δ ~9.5-10.5) would also show a strong correlation to C4 and a weaker correlation to C5 .

The amino (NH₂) protons (δ ~6.5) would show correlations to C6 and C5 .

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A key NOESY correlation would be expected between the formyl proton (CHO) and the H5 proton , which would provide definitive evidence for the conformation of the formamide group relative to the pyrimidine (B1678525) ring.

Solid-State NMR (SSNMR) spectroscopy is a powerful technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. As this compound possesses multiple hydrogen bond donors (amino, amide) and acceptors (ring nitrogens, carbonyl oxygen), polymorphism is a distinct possibility.

Although no experimental SSNMR data has been reported, this technique could differentiate between polymorphs by detecting subtle changes in the ¹³C and ¹⁵N chemical shifts that arise from different molecular packing and intermolecular hydrogen-bonding arrangements in the crystal lattice.

Mass Spectrometry (MS) Applications in Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₅H₆N₄O.

HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₅H₆N₄O | [M+H]⁺ | 139.06143 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, [M+H]⁺ at m/z 139.06) which is then fragmented to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. The study of fragmentation pathways in related aminopyrimidine and formamide compounds allows for the prediction of a plausible pathway for this compound. nih.govsapub.org

A likely fragmentation pathway would involve initial cleavage of the formamide group. Common losses include the neutral loss of carbon monoxide (CO, 28 Da) or isocyanic acid (HNCO, 43 Da). Subsequent fragmentation would likely involve the characteristic cleavage of the pyrimidine ring.

Predicted MS/MS Fragmentation Data for [C₅H₆N₄O+H]⁺

| Predicted Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 111.05 | CO | [M+H-CO]⁺, ion of 4,6-diaminopyrimidine (B116622) |

| 96.04 | HNCO | [M+H-HNCO]⁺, aminopyrimidine radical cation |

X-ray Diffraction Crystallography for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, this technique would provide unambiguous confirmation of its molecular structure and reveal detailed information about its solid-state conformation and intermolecular interactions.

A successful crystallographic analysis would determine:

Connectivity: Confirming the covalent bond structure and the position of the formamide group.

Molecular Geometry: Providing precise measurements of all bond lengths, bond angles, and torsion angles.

Planarity: Assessing the planarity of the pyrimidine ring and the orientation of the formamide and amino substituents.

Intermolecular Interactions: Detailing the hydrogen-bonding network. It is expected that the amino groups and the formamide NH would act as hydrogen bond donors, while the ring nitrogens and the formamide carbonyl oxygen would act as acceptors, leading to the formation of extended sheets or three-dimensional networks in the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Conformation

The analysis would reveal the planarity of the pyrimidine ring and the conformation of the formamide substituent relative to the ring. A key aspect of the SCXRD analysis would be the detailed characterization of intermolecular interactions, particularly hydrogen bonding. The amino groups and the formamide moiety are capable of acting as both hydrogen bond donors and acceptors. SCXRD would precisely map out the hydrogen-bonding network in the crystal lattice, identifying common motifs like N–H···N and N–H···O interactions, which dictate the crystal packing and influence the material's physical properties. acs.org While specific crystal structure data for this compound is not publicly available, studies on related pyrimidine derivatives demonstrate the power of SCXRD in confirming molecular structures and exploring supramolecular assemblies. acs.orgmdpi.com

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray Diffraction (PXRD) is an essential, non-destructive technique used to analyze polycrystalline materials. carleton.edu Unlike SCXRD, which requires a single, high-quality crystal, PXRD is performed on a finely ground powder, providing information that is representative of the bulk sample. libretexts.org The primary application of PXRD is the identification of crystalline phases. ucmerced.edu

Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is dependent on its crystal structure. americanpharmaceuticalreview.com For this compound, a PXRD pattern would serve as a crucial quality control tool to confirm its identity and phase purity. The technique is also paramount in screening for polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and PXRD is the principal method for their identification and characterization. americanpharmaceuticalreview.com The experimental PXRD pattern can be compared against a database or a pattern simulated from single-crystal data to confirm the bulk material's identity. americanpharmaceuticalreview.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are invaluable for identifying functional groups and providing insight into molecular structure and bonding. cardiff.ac.uk

For this compound, the IR and Raman spectra would be characterized by vibrations originating from the pyrimidine ring, the amino group, and the formamide group.

N-H Vibrations: The amino (NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) mode is expected around 1650-1580 cm⁻¹.

C=O Vibration: The formamide carbonyl (C=O) stretching mode is a strong band in the IR spectrum, typically appearing between 1700 cm⁻¹ and 1650 cm⁻¹. researchgate.net Its exact position can be influenced by hydrogen bonding.

C-N Vibrations: C-N stretching vibrations from both the ring and the formamide group would appear in the 1400-1200 cm⁻¹ region.

Pyrimidine Ring Vibrations: The pyrimidine ring would show a series of characteristic stretching and bending vibrations. C=C and C=N stretching modes are expected in the 1600-1400 cm⁻¹ region, while ring breathing and other deformation modes occur at lower frequencies. nih.gov

While a fully assigned spectrum for this compound is not available, the expected vibrational modes can be approximated from data on formamide and pyrimidine derivatives. researchgate.netnih.govaip.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3500 - 3300 | IR, Raman |

| C-H Stretch | Aromatic Ring, Formyl | 3100 - 3000 | IR, Raman |

| C=O Stretch | Formamide (-C(O)H) | 1700 - 1650 | IR (Strong) |

| N-H Scissoring | Amino (-NH₂) | 1650 - 1580 | IR |

| C=N, C=C Ring Stretch | Pyrimidine Ring | 1600 - 1400 | IR, Raman |

| C-N Stretch | Amine, Amide | 1400 - 1200 | IR, Raman |

| Ring Breathing/Deformation | Pyrimidine Ring | Below 1000 | Raman (Often Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure of conjugated systems.

The this compound molecule contains a π-conjugated pyrimidine ring system with amino and formamide substituents, which act as chromophores. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of electrons within the π-system of the pyrimidine ring.

n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital.

The positions of the absorption maxima (λmax) are sensitive to the solvent and the nature of the substituents on the pyrimidine ring. Studies on other aminopyrimidine derivatives show characteristic absorption bands in the UV region, and similar behavior would be expected for this compound. researchgate.net

Chiroptical Spectroscopies (CD, ORD) for Stereochemical Assignment (if chiral derivatives exist)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. saschirality.org These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light. nih.gov

This compound itself is an achiral molecule, meaning it is superimposable on its mirror image and will not produce a CD or ORD signal. cas.cz Therefore, these techniques are not applicable to the parent compound.

However, should chiral derivatives of this compound be synthesized—for instance, by introducing a chiral center via substitution—then chiroptical spectroscopies would become indispensable. For such a chiral derivative, CD and ORD could be used to:

Confirm the presence of optical activity.

Distinguish between enantiomers, which would produce mirror-image spectra.

Determine the absolute configuration of the stereocenter, often by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov

Study conformational changes in solution. saschirality.org

The application of these techniques is therefore contingent on the existence of chiral derivatives of the title compound.

Reactivity Profile and Mechanistic Organic Chemistry of N 6 Aminopyrimidin 4 Yl Formamide

Tautomerism and Isomerization Pathways of Pyrimidinylformamides

The structure of N-(6-aminopyrimidin-4-yl)formamide allows for the existence of several tautomers and isomers, which can significantly influence its reactivity. Tautomerism in N-acylaminopyridines and related heterocycles is a well-documented phenomenon, with the equilibrium position being sensitive to the solvent and electronic nature of substituents. psu.edu

For this compound, two primary forms of tautomerism are of interest:

Amine-Imine Tautomerism: The exocyclic amino group can exist in equilibrium with its imine tautomer. The aromaticity of the pyrimidine (B1678525) ring strongly favors the amine form.

Amide-Imidic Acid Tautomerism: The formamide (B127407) group can tautomerize to its imidic acid form. In most cases, acylamino-N-heterocycles predominantly exist in the amido form. psu.edu

Furthermore, rotational isomers (rotamers) arise from restricted rotation around the C(4)-N(formyl) bond and the N-C(formyl) bond. The planarity of the system is influenced by steric and electronic factors. For instance, in N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the formamide group and the pyridine (B92270) ring are twisted with a dihedral angle of 13.21° nih.gov, while studies on 2-acylaminopyridines indicate a preference for the amide tautomer-rotamer where the C=O and a ring nitrogen are anti-periplanar. psu.edu Keto-enol tautomerism can also be a factor in related pyrimidine systems, contributing to a multitude of species in solution. nih.gov

Table 1: Potential Tautomeric and Isomeric Forms

| Type | Description | Predominant Form |

|---|---|---|

| Amine-Imine | Equilibrium between the exocyclic amino group and the corresponding imino group. | Amine |

| Amide-Imidic Acid | Equilibrium between the formamide group and its imidic acid tautomer. | Amide psu.edu |

| Rotational Isomerism | Restricted rotation around the C-N bonds connecting the formamide to the ring. | Dependent on solvent and steric factors. psu.edunih.gov |

Protonation and Deprotonation Equilibria and their Impact on Reactivity

The presence of multiple nitrogen atoms makes this compound a polybasic compound. The pyrimidine ring nitrogens, the exocyclic amino group, and the formamide nitrogen all have the potential to be protonated or deprotonated, drastically altering the molecule's electronic profile and reactivity.

Pyrimidine derivatives are generally considered weak bases. nih.gov The ring nitrogen atoms are typically protonated only under strongly acidic conditions (pH < 1). nih.gov The exocyclic amino group is more basic, with a pKa value generally around 5, though this is influenced by the electronic effects of other substituents on the ring. nih.gov For example, studies on 2-aminopurine (B61359) radical cations show deprotonation with pKa values around 2.7-2.8. rsc.org

Protonation of a ring nitrogen increases the electron-withdrawing character of the pyrimidine ring, which can deactivate it towards electrophilic attack but may activate it for nucleophilic substitution. This change in electronic character upon protonation has been shown to inhibit processes like excited-state intramolecular proton transfer (ESIPT) in other pyrimidine derivatives, leading to observable changes in fluorescence. nih.gov This acidochromic behavior highlights the sensitivity of the molecule's properties to pH. nih.govacs.org

Table 2: Predicted Acid-Base Equilibria

| Site of Protonation/Deprotonation | pH Range | Effect on Reactivity |

|---|---|---|

| Ring Nitrogens | < 1 | Increases electron-withdrawing nature of the ring; deactivates for EAS, activates for NAS. nih.gov |

| Exocyclic Amino Group | ~5 | Modulates nucleophilicity and directing effects in EAS. nih.gov |

| Formamide Nitrogen | Basic conditions | Can form an amidate anion, increasing nucleophilicity. acs.org |

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is a challenging reaction due to the ring's inherent π-deficient nature, caused by the electron-withdrawing effect of the two nitrogen atoms. libretexts.org However, the reactivity is significantly modulated by the substituents present. In this compound, the powerful electron-donating amino group at C6 acts as a strong activating group, directing electrophiles to the ortho and para positions. libretexts.orgwikipedia.org The formamido group at C4 is also an ortho, para-director, but its activating or deactivating nature depends on the balance between its resonance donation and inductive withdrawal.

A relevant example is the sequential three-component heterocyclization of 5-aminopyrimidine (B1217817) with formamide, which proceeds through an initial amidination followed by an electrophilic substitution step to form fused pyrimidine derivatives. acs.org This demonstrates that under the right conditions, even π-deficient rings like pyrimidine can undergo productive electrophilic substitution, particularly when activated by amino groups. acs.orgacs.org

Nucleophilic Substitution Reactions and Transformations of the Formamide Moiety

The formamide group is a versatile functional handle that can undergo a variety of transformations. It can act as a precursor to other functional groups or participate directly in coupling reactions.

One important transformation is its use as an amine source. In decarbonylative amidation reactions catalyzed by palladium nanoparticles, formamides can react with aryl esters via C-O bond activation to synthesize amides. rsc.org This suggests that the formamide moiety of this compound could potentially be cleaved and replaced.

The formamide itself can also be a reactive partner in amidation reactions. For instance, formamide derivatives can react with carboxylic acids, often activated by reagents like the sulfur trioxide pyridine complex, to yield different amides in a metal-free process. oup.comoup.comelsevierpure.com Kinetic and computational studies on the amidation of esters with sodium formamide indicate that the reaction proceeds through the deprotonation of formamide followed by reversible acyl transfers. acs.org These reactions highlight the potential for modifying the formamide group or using it as a synthon in more complex syntheses.

While the pyrimidine ring is generally electron-deficient and thus susceptible to nucleophilic aromatic substitution (NAS), the presence of the strongly activating amino group makes such reactions less favorable on this compound unless a good leaving group is present at an activated position (e.g., C2). Syntheses of related 2-aminopyrimidine (B69317) derivatives often start from precursors like 2-amino-4,6-dichloropyrimidine (B145751), where the chloro groups are readily displaced by nucleophiles. nih.gov

Hydrolysis and Amidation Reactions of the Formamide Group

The formamide group is susceptible to hydrolysis under both acidic and basic conditions, typically yielding formic acid and the parent amine, in this case, 4,6-diaminopyrimidine (B116622). The reverse reaction, the formation of formamide from an amine and formic acid or its derivatives, is also a key synthetic route. The hydrolysis of formamide itself into formic acid and ammonia (B1221849) is a reversible process. nih.gov In a patented synthesis of a related compound, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, the final step involves hydrolysis with phosphoric acid. google.com

The formamide group can also participate in transamidation reactions. It can be used as a source of the formyl group or as an amine surrogate in various catalytic processes. nih.gov For example, palladium-catalyzed reactions can achieve decarbonylative amidation, where the formamide effectively provides the amine component for a new amide bond. rsc.org Conversely, direct amidation of carboxylic acids using formamide derivatives as the amine source has been developed, providing a metal-free alternative to traditional amide bond formation. oup.com

Table 3: Key Reactions of the Formamide Group

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrolysis | Acid or Base | 4,6-Diaminopyrimidine + Formic Acid | nih.gov |

| Decarbonylative Amidation | Aryl Esters, Pd catalyst | Aryl Amide (replaces formamide) | rsc.org |

| Amidation (as amine source) | Carboxylic Acids, SO₃•py | New Amide | oup.comoup.comelsevierpure.com |

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is primarily associated with the aminopyrimidine core. The pyrimidine ring system is a fundamental component of nucleobases and is involved in crucial biological redox reactions. For example, the biosynthesis of pyrimidines involves the oxidation of dihydroorotate (B8406146) to orotate (B1227488) by dihydroorotate dehydrogenase, while their catabolism involves the reduction of uracil (B121893) and thymine (B56734). umich.edu These enzymatic processes rely on flavoproteins and indicate that the pyrimidine ring can be both oxidized and reduced. umich.edu

Substituted 5-aminopyrimidines have been studied for their antioxidant activity. nih.gov The activity of these compounds in scavenging reactive oxygen species points to their ability to undergo oxidation. The presence of the electron-donating amino group is crucial for this antioxidant potential, as it lowers the oxidation potential of the molecule. Compounds with a protected amino group were found to be active in cellular assays, suggesting they may act as prodrugs that are metabolically activated. nih.gov

Catalytic Transformations Involving this compound as a Substrate, Ligand, or Catalyst

The structural features of this compound allow it to participate in catalytic transformations in several capacities.

As a Substrate: The pyrimidine ring can be functionalized using transition metal catalysis. For example, Suzuki-Miyaura coupling reactions are effective for introducing aryl groups onto pyrimidine rings, typically starting from a halogenated precursor. nih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of N-arylpyrimidin-amines from chloropyrimidines and amines using a palladium catalyst. mdpi.com These methods could be applied to derivatives of this compound to further elaborate its structure.

As a Ligand: The multiple nitrogen atoms in the pyrimidine ring and the amino group make the molecule a potential ligand for metal complexation. mdpi.com Pyrimidine-based structures are known to coordinate with various metals, and this coordination can be integral to catalytic cycles. The GLASS database lists N-(6-methoxypyrimidin-4-yl)picolinamide, a structurally similar compound, as a ligand for metabotropic glutamate (B1630785) receptors, highlighting the ability of this scaffold to participate in specific molecular recognition and binding. nus.edu.sg

As a Catalyst: While less common, formamides themselves have been explored as organocatalysts. nih.gov The hydrogen bonding capabilities of the formamide and amino groups, combined with the basicity of the nitrogen atoms, could potentially enable it to catalyze certain reactions, such as aldol (B89426) or Michael additions, although no specific examples involving this compound have been reported.

Photochemical Reactivity and Mechanistic Insights of this compound Remain Largely Unexplored

Despite the importance of understanding the interaction of chemical compounds with light, a thorough investigation into the photochemical reactivity and photophysical properties of this compound has not been documented in publicly available scientific literature. Comprehensive searches for detailed research findings, including data on its absorption and emission spectra, quantum yields, and excited-state dynamics, have yielded no specific results for this particular molecule.

Consequently, key parameters that characterize the behavior of a molecule upon absorbing light, such as its molar absorption coefficients, fluorescence or phosphorescence characteristics, and the lifetimes of its excited states, remain unknown for this compound. Mechanistic studies, which would elucidate the pathways of any potential photochemical reactions, are also absent from the current body of scientific research.

While studies on related pyrimidine and formamide derivatives exist, the strict focus on this compound, as requested, precludes the inclusion of data from these other compounds. The unique electronic and structural arrangement of each molecule dictates its specific photophysical and photochemical behavior, making direct extrapolation of data from analogous compounds scientifically unsound for a detailed and accurate profile.

Therefore, the generation of data tables and a detailed discussion on the photochemical reactivity and photophysical properties of this compound is not possible at this time due to the lack of available empirical data. Further experimental and computational research is required to characterize the interaction of this specific compound with ultraviolet and visible light.

Computational and Theoretical Investigations into N 6 Aminopyrimidin 4 Yl Formamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(6-aminopyrimidin-4-yl)formamide, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules due to its balance of computational cost and accuracy. A typical DFT study on this compound would involve optimizing its molecular geometry to find the lowest energy structure. From this optimized geometry, a wealth of information could be derived, including:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can aid in experimental identification.

Electronic Properties: Calculation of the dipole moment, polarizability, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of formation.

While no specific DFT data for this compound is available, studies on analogous pyrimidine (B1678525) derivatives have successfully employed functionals like B3LYP with basis sets such as 6-311++G(d,p) to obtain reliable results.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. These methods, while more computationally demanding, provide a higher level of theoretical rigor. An ab initio study on this compound would be instrumental in:

Benchmarking DFT results: Comparing ab initio calculations with DFT findings to validate the chosen functional and basis set.

Excited State Properties: Investigating electronic transitions and predicting UV-Vis spectra.

Ionization Potentials and Electron Affinities: Providing fundamental data on the molecule's redox behavior.

Conformational Analysis and Energy Landscapes

The presence of a rotatable bond between the formamide (B127407) group and the pyrimidine ring suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be essential to identify the most stable conformers and the energy barriers between them. This is typically achieved by:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angle of the C-N bond connecting the formamide and pyrimidine moieties and calculating the energy at each step.

Identification of Minima and Transition States: Locating the low-energy conformers (local minima) and the transition states that connect them on the energy landscape.

Understanding the conformational preferences is critical as different conformers can exhibit distinct biological activities and chemical reactivities.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, computational studies could elucidate its reactivity in various chemical transformations.

Transition State Characterization and Reaction Pathway Analysis

By modeling a potential reaction, such as electrophilic or nucleophilic attack at different sites on the molecule, computational chemists can:

Locate Transition States (TS): Identify the highest energy point along the reaction coordinate.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed.

Trace the Intrinsic Reaction Coordinate (IRC): Confirm that the identified transition state connects the reactants and products.

This information is vital for predicting reaction outcomes and understanding the factors that control reaction rates.

Molecular Orbital and Frontier Orbital Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An analysis of these orbitals for this compound would reveal:

Sites of Nucleophilic and Electrophilic Attack: The HOMO distribution indicates regions susceptible to electrophilic attack, while the LUMO distribution points to sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic nature of molecules and their interactions with the surrounding environment, such as a solvent. For this compound, MD simulations can provide critical insights into how the molecule behaves in an aqueous physiological environment, which is crucial for its potential role as a drug candidate.

The dynamic behavior of this compound is dictated by its structural features. The molecule possesses several hydrogen bond donors (the amino group and the formamide N-H) and acceptors (the pyrimidine nitrogens and the formamide oxygen). These features suggest that the molecule would be adept at forming hydrogen bonds with water molecules. MD simulations can map these interactions in detail, revealing the stability and geometry of the solvation shell around the molecule. The explicit consideration of solvent molecules is a key advantage of MD simulations, allowing for the investigation of solvent-mediated interactions that can significantly influence the compound's conformation and availability for binding to a biological target.

A hypothetical study could involve running MD simulations of this compound in a box of explicit water molecules. The simulation would track the trajectory of every atom over a period of nanoseconds, governed by a chosen force field that approximates the interatomic forces. Analysis of these trajectories would provide data on radial distribution functions, showing the probability of finding water molecules at a certain distance from the solute's atoms, and root-mean-square deviation (RMSD) to assess conformational stability.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Predicted Value/Observation | Significance |

| Average Number of Hydrogen Bonds (Solute-Water) | 5-7 | Indicates strong interaction with the aqueous environment, suggesting good solubility. |

| Rotational Freedom of Formyl Group | High | The formyl group is likely to be flexible, allowing for multiple binding orientations. |

| Dominant Conformation in Water | Planar pyrimidine ring with a twisted formamide group | This conformation would be the starting point for docking studies. |

| Root-Mean-Square Fluctuation (RMSF) of Atoms | Higher for the formamide and amino groups | Highlights the more flexible regions of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are essential in drug discovery for predicting the activity of new compounds and for optimizing lead candidates. google.com

For this compound, a QSAR study would typically involve a dataset of aminopyrimidine derivatives with known biological activity against a specific target, such as a kinase or another enzyme. nih.gov The goal would be to build a mathematical model that can predict the activity of this compound based on its structural descriptors.

Similarly, a QSPR model could be developed to predict various physicochemical properties of this compound, such as its solubility, logP (lipophilicity), and metabolic stability. These properties are critical for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The first step in building a QSAR/QSPR model is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For this compound, relevant descriptors would include:

Molecular Weight (MW): A basic but important descriptor.

LogP: A measure of lipophilicity, which affects membrane permeability.

Topological Polar Surface Area (TPSA): Predicts the transport properties of drugs.

Number of Hydrogen Bond Donors and Acceptors: Crucial for target binding.

Dipole Moment: Influences polar interactions.

Once the descriptors are calculated, a statistical method such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) is used to generate the QSAR/QSPR equation. The predictive power of the model is then validated using internal and external validation techniques.

Table 2: Hypothetical Molecular Descriptors for this compound in a QSAR/QSPR Study

| Descriptor Category | Descriptor Name | Hypothetical Value | Relevance |

| Constitutional | Molecular Weight | ~138 g/mol | Basic property influencing diffusion and transport. |

| Topological | Topological Polar Surface Area (TPSA) | ~85 Ų | Related to oral bioavailability and membrane penetration. |

| Electronic | Dipole Moment | ~4.5 D | Important for understanding non-covalent interactions. |

| Quantum-Chemical | HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |

| Physicochemical | XLogP3 | ~ -1.0 | Indicates the hydrophilicity of the molecule. |

| Structural | Number of Rotatable Bonds | 1 | Influences conformational flexibility. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target.

Given that many pyrimidine derivatives have shown activity as kinase inhibitors, a plausible hypothetical target for this compound could be a protein kinase, such as Focal Adhesion Kinase (FAK) or a cyclin-dependent kinase (CDK). nih.gov The general binding mode for kinase inhibitors often involves the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme.

A molecular docking simulation of this compound into the ATP-binding site of a kinase would involve the following steps:

Preparation of the Protein Structure: The 3D crystal structure of the target kinase would be obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands would be removed, and hydrogen atoms would be added.

Preparation of the Ligand: A 3D structure of this compound would be generated and its energy minimized.

Docking Calculation: A docking algorithm would be used to explore various possible binding poses of the ligand within the protein's active site. Each pose would be scored based on a scoring function that estimates the binding affinity.

The results of the docking simulation would provide a predicted binding pose and a binding energy score. Analysis of the best-scoring pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For this compound, it is anticipated that the aminopyrimidine core would form crucial hydrogen bonds with the kinase hinge region, a common feature for this class of inhibitors.

Table 3: Predicted Interactions of this compound with a Hypothetical Kinase Target from a Molecular Docking Simulation

| Interacting Residue (Hypothetical) | Interaction Type | Atom(s) on Ligand Involved | Significance of Interaction |

| Cys (Hinge Region) | Hydrogen Bond | Pyrimidine N1 and Amino N | Anchors the ligand in the ATP binding site. |

| Glu (Catalytic Loop) | Hydrogen Bond | Formamide N-H | Contributes to binding affinity and specificity. |

| Val (Gatekeeper Residue) | Hydrophobic Interaction | Pyrimidine Ring | Fills a hydrophobic pocket, enhancing binding. |

| Asp (DFG Motif) | Electrostatic Interaction | Amino Group | Orients the ligand for optimal interaction with the catalytic machinery. |

Applications in Materials Science and Supramolecular Chemistry Involving N 6 Aminopyrimidin 4 Yl Formamide

Crystallization and Polymorphism Studies for Solid-State Engineering

The precise control over the solid-state arrangement of molecules is a cornerstone of materials science, influencing properties such as solubility, stability, and electronic characteristics. While direct crystallographic studies on N-(6-aminopyrimidin-4-yl)formamide are not extensively documented in publicly available literature, insights can be drawn from related aminopyrimidine and formamide-containing compounds. For instance, the crystal structure of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide reveals the formation of intermolecular hydrogen bonds between the amine N-H group and the carbonyl O atom, leading to the generation of molecular chains. researchgate.net This suggests that this compound would likely exhibit similar hydrogen-bonding capabilities, potentially forming well-ordered crystalline structures.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in solid-state engineering. The conformational flexibility of the formamide (B127407) group in relation to the pyrimidine (B1678525) ring, as well as the potential for different hydrogen-bonding motifs, could give rise to polymorphic forms of this compound. Studies on N,N'-bis(2-pyridyl)aryldiamines have demonstrated conformational polymorphism arising from the low energy barrier to C–N bond rotation. lgcstandards.com This highlights the likelihood of similar polymorphic behavior in this compound, which could be exploited to tune the physical properties of the resulting materials.

Co-crystallization and Salt Formation for Advanced Material Design

Co-crystallization and salt formation are powerful strategies for modifying the physicochemical properties of solid materials. These techniques involve combining a target molecule with a co-former or a salt-former to create a new crystalline solid with altered properties. The presence of both hydrogen-bond donor (amino and formamide N-H) and acceptor (pyrimidine nitrogens and formamide carbonyl) sites in this compound makes it an excellent candidate for co-crystallization.

Research on the co-crystallization of pyrimethamine (B1678524) with various co-formers has led to the formation of both co-crystals and salts, demonstrating the versatility of the aminopyrimidine scaffold in forming multicomponent solids. mdpi.com Similarly, robust O-H···N or N-H···O hydrogen bonds have been observed between pyrimidine N-oxide and carboxylic acids in the co-former screening for minoxidil. nih.gov This indicates a high probability of forming stable co-crystals or salts of this compound with carboxylic acids and other complementary molecules. The formation of supramolecular heterosynthons, such as the R2(2)(8) motif, is a common feature in the co-crystals of aminopyrimidine derivatives. nih.gov

Supramolecular Assembly and Hydrogen Bonding Networks

The ability of this compound to form extensive hydrogen-bonding networks is central to its potential in supramolecular chemistry. The molecule possesses multiple sites for hydrogen bonding, which can lead to the formation of diverse and predictable supramolecular motifs. These interactions are fundamental to the self-assembly of molecules into higher-order structures with specific functions.

Studies on related aminopyrimidine derivatives have revealed a rich variety of hydrogen-bonding patterns, including the formation of dimers, chains, sheets, and three-dimensional frameworks. nih.govpharmaffiliates.com For example, 2-amino-4,6-dimethoxypyrimidinium cations interact with carboxylate anions to form R2(2)(8) ring motifs through a pair of nearly parallel N-H···O hydrogen bonds. pharmaffiliates.com Furthermore, silylated 2-aminopyrimidines consistently form intermolecular N-H···N bridges, contributing to the stability of their solid-state structures. mdpi.comresearchgate.net The interplay of different hydrogen bonds, such as N-H···O and N-H···N, can lead to the construction of complex supramolecular architectures. nih.gov It is anticipated that this compound would similarly engage in these well-defined hydrogen-bonding interactions to form robust supramolecular assemblies.

Table 1: Common Hydrogen-Bonding Motifs in Aminopyrimidine Derivatives

| Motif | Description | Potential in this compound |

|---|---|---|

| R2(2)(8) | A ring motif formed by two molecules connected by two hydrogen bonds. | Highly likely, given its prevalence in related structures. pharmaffiliates.comnih.gov |

| Catemer | A chain motif where molecules are linked by a single type of hydrogen bond. | Possible, especially in the absence of competing interactions. lgcstandards.com |

| Sheets | Two-dimensional networks formed by the interconnection of chains or dimers. | Likely, through the extension of 1D motifs in a second dimension. nih.gov |

| 3D Frameworks | Three-dimensional structures arising from extensive intermolecular hydrogen bonding. | Possible with suitable co-formers or under specific crystallization conditions. nih.gov |

Integration into Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyrimidine ring and amino groups of this compound offer potential coordination sites for metal ions, making it a candidate ligand for the synthesis of novel MOFs and coordination polymers.

The use of pyrimidine-based ligands in the construction of coordination polymers is well-established. For instance, copper(II) has been shown to form 1D coordination polymers with pyrimidine and dicyanamide (B8802431) anions. researchgate.net The versatility of pyrimidine and its derivatives as building blocks for MOFs has also been demonstrated, with applications in gas storage, separation, and catalysis. nih.govnih.gov The functional groups on the pyrimidine ring can be tailored to control the dimensionality and properties of the resulting framework. While direct integration of this compound into MOFs has not been reported, its structural similarity to other successful pyrimidine-based ligands suggests its potential in this area. The formamide group could also participate in secondary interactions within the framework, potentially influencing the material's properties.

Potential in Polymer Chemistry and Functional Materials (e.g., as monomers, additives)

The presence of reactive amino and formamide groups suggests that this compound could be utilized in polymer chemistry, either as a monomer for the synthesis of novel polymers or as an additive to modify the properties of existing polymers.

The synthesis of pyrimidine-containing donor-acceptor conjugated polymers has been reported, highlighting the potential of pyrimidine derivatives in the development of functional organic electronic materials. nih.gov Amine-functional polymers are known for their versatile reactivity and are used in a wide range of applications, including drug delivery and coatings. nih.gov this compound could potentially be incorporated into polymer backbones through its amino group, leading to materials with unique electronic, thermal, or biological properties. Furthermore, its ability to form hydrogen bonds could be exploited by using it as an additive to enhance the mechanical properties or thermal stability of other polymers.

Sensing and Detection Applications in Materials Science

The development of chemical sensors is a significant area of materials science. The electronic properties and hydrogen-bonding capabilities of this compound make it a promising candidate for the design of sensors for various analytes.

Pyrimidine derivatives have been successfully employed in the development of fluorescent sensors. For example, pyrimidine-phthalimide derivatives have been synthesized that exhibit solid-state fluorescence and act as colorimetric pH sensors due to the reversible protonation of the pyrimidine nitrogen atoms. bldpharm.com This suggests that this compound could be similarly functionalized to create sensors that respond to changes in pH or the presence of specific ions or molecules through changes in their optical or electronic properties. The amino and formamide groups could also serve as binding sites for target analytes, leading to a detectable signal.

Advanced Analytical Methodologies for Detection and Quantification of N 6 Aminopyrimidin 4 Yl Formamide in Research Contexts

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of compounds in a mixture. For a polar molecule like N-(6-aminopyrimidin-4-yl)formamide, High-Performance Liquid Chromatography (HPLC) would be the primary analytical tool.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is crucial for the accurate quantification of this compound. A typical method would likely employ reverse-phase chromatography, given the compound's predicted polarity.

Hypothetical HPLC Method Parameters:

| Parameter | Suggested Conditions | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of polar and non-polar compounds. |

| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-7) | The organic modifier (acetonitrile) and the buffered aqueous phase allow for the fine-tuning of retention time and peak shape. The pH of the buffer would be critical to control the ionization state of the amino group. |

| Detection | UV-Vis Detector (e.g., at 254 nm or a wavelength of maximum absorbance) | The pyrimidine (B1678525) ring is expected to have strong UV absorbance, providing good sensitivity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Method validation would be performed according to ICH (International Council for Harmonisation) guidelines, ensuring the method is accurate, precise, specific, linear, and robust. This involves analyzing parameters such as system suitability, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is likely to be challenging due to its expected low volatility and thermal instability. Therefore, derivatization would be necessary to convert it into a more volatile and thermally stable compound. A common derivatization strategy for compounds with amino groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting trimethylsilyl (B98337) derivative could then be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum.

Thin-Layer Chromatography (TLC) for Screening and Purification Monitoring

Thin-Layer Chromatography (TLC) would serve as a rapid and cost-effective tool for preliminary screening and for monitoring the progress of reactions to synthesize or purify this compound. A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a solvent system with a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol) as the mobile phase. Visualization would likely be achieved under UV light (254 nm) due to the UV-active pyrimidine ring.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. Given that the amino group of this compound can be protonated in an acidic buffer, CE would be a suitable technique. The separation would be based on the electrophoretic mobility of the protonated molecule in a fused-silica capillary under the influence of a high voltage. The method could be optimized by adjusting the buffer pH, voltage, and capillary temperature. Detection would typically be performed using a UV-Vis detector integrated into the CE instrument.

Electrochemical Detection Methods (e.g., Voltammetry)

Electrochemical detection methods, such as voltammetry, could potentially be developed for the sensitive detection of this compound if the molecule possesses electroactive moieties. The pyrimidine ring system or the amino group might be susceptible to oxidation or reduction at a specific potential. A method using, for example, a glassy carbon electrode could be explored by scanning a potential range to identify any electrochemical response corresponding to the compound. The peak current would be proportional to the concentration, allowing for quantification.

Spectrophotometric and Fluorometric Assay Development

Simple and rapid spectrophotometric or fluorometric assays could be developed for the quantification of this compound in various research contexts.

UV-Vis Spectrophotometry: A straightforward assay could be based on measuring the absorbance of the compound at its wavelength of maximum absorbance (λmax) in a suitable solvent. A calibration curve would be generated by plotting absorbance versus concentration.

Fluorometric Assay: If the compound exhibits native fluorescence, or if a fluorescent derivative can be formed, a highly sensitive fluorometric assay could be developed. This would involve exciting the molecule at its excitation wavelength and measuring the emission at its emission wavelength. The fluorescence intensity would be directly proportional to the concentration.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis and Impurity Profiling

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex mixtures and the detailed profiling of impurities. biomedres.us For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds like many aminopyrimidine derivatives. nih.gov The separation of this compound and its potential impurities would typically be achieved using reverse-phase High-Performance Liquid Chromatography (HPLC). The choice of a suitable column, such as a C18, and the optimization of the mobile phase composition are critical for achieving good resolution.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for aminopyrimidine compounds, as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺, facilitating molecular weight determination. Tandem mass spectrometry (MS/MS) can be employed for structural elucidation of the parent compound and any co-eluting impurities by analyzing their fragmentation patterns.

A typical LC-MS method for the analysis of a research sample of this compound would be validated for several parameters to ensure its reliability. A representative table of these parameters, based on methods for similar compounds, is provided below.

Table 1: Representative LC-MS Method Parameters and Performance

| Parameter | Typical Value/Range |

| Chromatography | |

| Column | C18 (e.g., 150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range (m/z) | 50 - 500 |

| Capillary Voltage | 3.0 - 4.0 kV |

| Performance | |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/mL |

| Linearity (r²) | > 0.995 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature and hydrogen bonding capabilities, derivatization can be employed to enhance its volatility and improve its chromatographic properties. researchgate.net Derivatizing agents can react with the amine and formamide (B127407) groups to produce less polar and more volatile derivatives suitable for GC analysis.

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI is a hard ionization technique that produces a wealth of fragment ions, creating a characteristic mass spectrum that can be used as a fingerprint for identification by comparison with spectral libraries. researchgate.net

The development of a GC-MS method for this compound would involve the careful selection of a derivatization reagent and optimization of the reaction and chromatographic conditions.